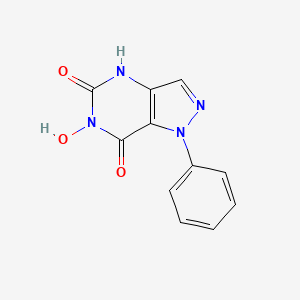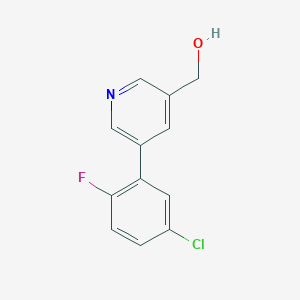![molecular formula C13H7NO4 B11871615 Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- CAS No. 135735-58-9](/img/structure/B11871615.png)
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique trione structure, which includes three carbonyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- typically involves the use of 2-methyl-1,4-naphthoquinone (vitamin K) as a starting material . An intramolecular Heck reaction of an N-vinylacetamide is a crucial step in the synthetic route, where the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) provides high 6-endo-trig selectivity .
Industrial Production Methods
While specific industrial production methods for Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione structure into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydroisoquinolines, and substituted isoquinolines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The compound’s hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[g]isoquinoline-5,10-dione: This compound shares a similar core structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Benzo[de]isoquinoline-1,3-dione: Another related compound with a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is unique due to its specific trione structure and the presence of a hydroxyl group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its significant biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
135735-58-9 |
|---|---|
Fórmula molecular |
C13H7NO4 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione |
InChI |
InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16) |
Clave InChI |
HJLQHBGEPCABIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)






![cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B11871584.png)



![N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide](/img/structure/B11871609.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)

